molecular formula C25H20FNO4 B15025960 N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-propoxybenzamide

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-propoxybenzamide

Cat. No.: B15025960
M. Wt: 417.4 g/mol
InChI Key: FGESYTHINNIMNP-UHFFFAOYSA-N
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Description

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-propoxybenzamide is a complex organic compound that features a benzofuran core substituted with a fluorobenzoyl group and a propoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-propoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Friedel-Crafts Acylation:

    Nucleophilic Substitution: The propoxy group is introduced via nucleophilic substitution, where a suitable propoxybenzamide derivative reacts with the intermediate product from the first step.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-propoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for developing advanced materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-propoxybenzamide involves its interaction with specific molecular targets. The fluorobenzoyl group may enhance binding affinity to certain enzymes or receptors, while the benzofuran core can participate in π-π stacking interactions. The propoxybenzamide moiety may further modulate the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorobenzoyl)benzoic acid
  • N-(2,4-Difluorophenyl)-2-fluorobenzamide
  • 2-(Fluorobenzoyl)cyclohexane-1,3-diones

Uniqueness

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-propoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H20FNO4

Molecular Weight

417.4 g/mol

IUPAC Name

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-propoxybenzamide

InChI

InChI=1S/C25H20FNO4/c1-2-15-30-19-13-9-17(10-14-19)25(29)27-22-20-5-3-4-6-21(20)31-24(22)23(28)16-7-11-18(26)12-8-16/h3-14H,2,15H2,1H3,(H,27,29)

InChI Key

FGESYTHINNIMNP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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